molecular formula C19H15F3N4O2 B10826823 Protosufloxacin

Protosufloxacin

Cat. No.: B10826823
M. Wt: 388.3 g/mol
InChI Key: IXOLUVCRGNJKSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Protosufloxacin: is a fluoroquinolone antibiotic developed by Abbott Laboratories. It is known for its potent antibacterial activity against a wide range of bacterial infections. This compound is particularly effective against gram-positive and gram-negative bacteria, making it a valuable asset in the treatment of various infectious diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: Protosufloxacin is synthesized through a multi-step process involving the formation of key intermediatesThe final step involves the formation of the tosylate salt, which enhances the compound’s solubility and stability .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and solvents to ensure the quality and yield of the final product. Advanced techniques such as solvent evaporation, grinding, and ultrasonic methods are employed to enhance the solubility and bioavailability of the compound .

Chemical Reactions Analysis

Types of Reactions: Protosufloxacin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with enhanced antibacterial activity and improved pharmacokinetic properties .

Scientific Research Applications

Protosufloxacin has a wide range of scientific research applications, including:

Mechanism of Action

Protosufloxacin exerts its antibacterial effects by inhibiting bacterial topoisomerase II (DNA gyrase) and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By inhibiting these enzymes, this compound prevents the supercoiling of bacterial DNA, leading to the disruption of DNA replication and ultimately bacterial cell death .

Comparison with Similar Compounds

  • Ciprofloxacin
  • Levofloxacin
  • Moxifloxacin
  • Ofloxacin

Comparison: Protosufloxacin is unique among fluoroquinolones due to its enhanced activity against both gram-positive and gram-negative bacteria. It also exhibits a broader spectrum of activity and improved pharmacokinetic properties compared to other fluoroquinolones. Additionally, this compound has been shown to be effective against biofilm-forming and persister cells, making it a valuable option for treating refractory infections .

Properties

Molecular Formula

C19H15F3N4O2

Molecular Weight

388.3 g/mol

IUPAC Name

7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde

InChI

InChI=1S/C19H15F3N4O2/c20-11-1-2-16(14(21)5-11)26-7-10(9-27)17(28)13-6-15(22)19(24-18(13)26)25-4-3-12(23)8-25/h1-2,5-7,9,12H,3-4,8,23H2

InChI Key

IXOLUVCRGNJKSZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C=O)F

Origin of Product

United States

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